molecular formula C9H11FN2O B1276271 N-(2-aminoethyl)-4-fluorobenzamide CAS No. 94320-00-0

N-(2-aminoethyl)-4-fluorobenzamide

Cat. No. B1276271
CAS RN: 94320-00-0
M. Wt: 182.19 g/mol
InChI Key: OTSNCERWNGFUEG-UHFFFAOYSA-N
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Patent
US05238962

Procedure details

7.7 g (0.05 mol) of methyl 4-fluorobenzoate and 10 ml (0.15 mol) of ethylene diamine are heated to 130° (bath temperature) for 2 hours. The mixture is poured on to ice/hydrochloric acid and extracted with ethyl acetate in order to remove the neutral constituents. The aqueous phase is made alkaline with sodium hydroxide solution and extracted several times with chloroform. After drying and concentrating the chloroform extracts, the residue (7.6 g) is recrystallized from ethyl acetate/hexane, the being obtained N-(2-aminoethyl)-4-fluorobenzamide, m.p. 57°-60°. The hydrochloride melts at 214°-216°.
Quantity
7.7 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice hydrochloric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8]C)=O)=[CH:4][CH:3]=1.[CH2:12]([NH2:15])[CH2:13][NH2:14]>>[NH2:14][CH2:13][CH2:12][NH:15][C:6](=[O:8])[C:5]1[CH:4]=[CH:3][C:2]([F:1])=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
7.7 g
Type
reactant
Smiles
FC1=CC=C(C(=O)OC)C=C1
Name
Quantity
10 mL
Type
reactant
Smiles
C(CN)N
Step Two
Name
ice hydrochloric acid
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate in order
CUSTOM
Type
CUSTOM
Details
to remove the neutral constituents
EXTRACTION
Type
EXTRACTION
Details
extracted several times with chloroform
CUSTOM
Type
CUSTOM
Details
After drying
CONCENTRATION
Type
CONCENTRATION
Details
concentrating the chloroform
CUSTOM
Type
CUSTOM
Details
the residue (7.6 g) is recrystallized from ethyl acetate/hexane

Outcomes

Product
Name
Type
product
Smiles
NCCNC(C1=CC=C(C=C1)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.